2-Methyl-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoic acid
Overview
Description
2-Methyl-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoic acid, also known as leucine-methyl ester, is a derivative of the amino acid leucine. It is commonly used in scientific research for its ability to mimic the effects of leucine, which is known to play a crucial role in protein synthesis and muscle growth.
Scientific Research Applications
Synthesis and Chemical Properties
- Cyclization Reactions: Derivatives of 2-iminoimidazolidin-4-one have been synthesized by cyclizing guanidines with various agents, highlighting the role of similar compounds in organic synthesis (Shestakov et al., 2007).
- Formation of New Compounds: Studies have explored the formation of compounds like (E)-methyl (2-imino-5-oxoimidazolidin-4-ylidene)acetate and (2-imino-5-oxo-imidazolidin-4-yl)acetic acid, indicating the versatility of similar compounds in chemical reactions (Uršič et al., 2010).
Potential Biological Applications
- Role in Sensory Perception: Compounds such as N-(1-methyl-4-oxoimidazolidin-2-ylidene) α-amino acids have been identified as taste modulators, enhancing certain taste sensations like thick-sour mouthdryness (Kunert et al., 2011).
- Advanced Glycation End Products (AGEs): Specific derivatives have been identified as AGEs in roasted meat, suggesting their role in food science and potential implications in health (Kunert et al., 2013).
properties
IUPAC Name |
2-methyl-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-7(10(14)15)5-3-4-6-9-8(2)12-11(16)13-9/h7-9H,3-6H2,1-2H3,(H,14,15)(H2,12,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLSWBIYQALLJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(=O)N1)CCCCC(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70276598, DTXSID40958051 | |
Record name | 2-methyl-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70276598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(2-Hydroxy-4-methyl-4,5-dihydro-1H-imidazol-5-yl)-2-methylhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40958051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoic acid | |
CAS RN |
36846-64-7, 31602-99-0 | |
Record name | alpha-Methyldethiobiotin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036846647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .alpha.-Dethiobiotin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116327 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-methyl-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70276598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(2-Hydroxy-4-methyl-4,5-dihydro-1H-imidazol-5-yl)-2-methylhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40958051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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